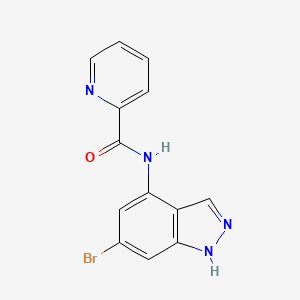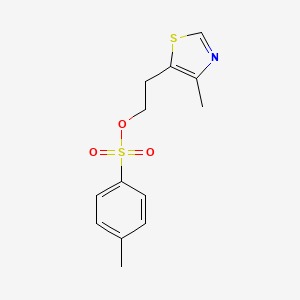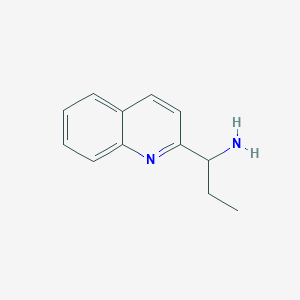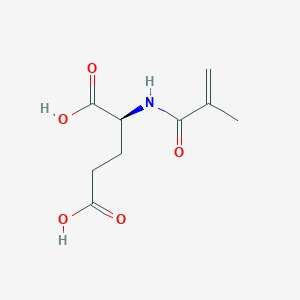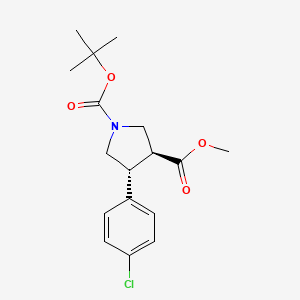
(3S,4R)-1-tert-Butyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-1-tert-Butyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate is a chiral compound with significant applications in various fields of chemistry and pharmacology. The compound features a pyrrolidine ring substituted with a tert-butyl group, a methyl ester, and a 4-chlorophenyl group, making it a versatile molecule for synthetic and analytical purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-tert-Butyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a diester.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Chlorophenyl Substitution: The 4-chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, often using 4-chlorobenzyl chloride and a suitable nucleophile.
Esterification: The final step involves esterification to form the methyl ester and tert-butyl ester groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols from ester groups.
Substitution: Introduction of various functional groups on the chlorophenyl ring.
科学研究应用
(3S,4R)-1-tert-Butyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (3S,4R)-1-tert-Butyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biological pathways and eliciting desired effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate
- trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate
Uniqueness
(3S,4R)-1-tert-Butyl3-methyl4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate is unique due to its specific chiral configuration and the presence of both tert-butyl and methyl ester groups
属性
分子式 |
C17H22ClNO4 |
|---|---|
分子量 |
339.8 g/mol |
IUPAC 名称 |
1-O-tert-butyl 3-O-methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(21)19-9-13(14(10-19)15(20)22-4)11-5-7-12(18)8-6-11/h5-8,13-14H,9-10H2,1-4H3/t13-,14+/m0/s1 |
InChI 键 |
YUICVKFPXCOPAT-UONOGXRCSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=CC=C(C=C2)Cl |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-5-[(dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B8682038.png)
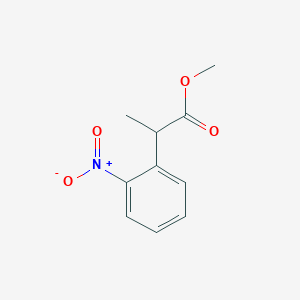
![5-fluoro-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B8682043.png)
![3-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzamide](/img/structure/B8682054.png)
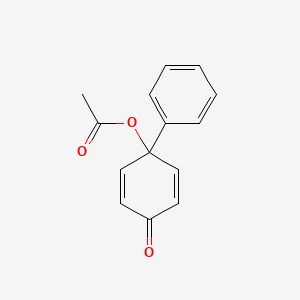
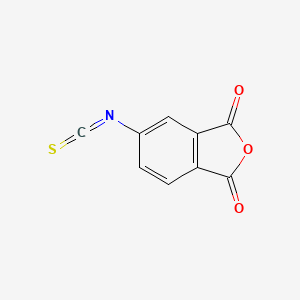

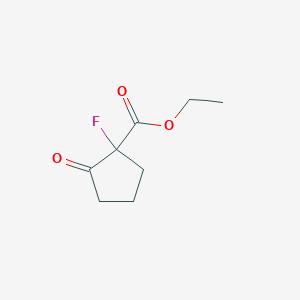
![6-(bromomethyl)-3,3-diethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8682086.png)
![(8S,9S,13R,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthrene-17-D](/img/structure/B8682095.png)
